

Spectroscopic Profile of 4-Pyridineacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyridineacetic acid

Cat. No.: B146078

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Pyridineacetic acid**, a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **4-Pyridineacetic acid** is presented below, primarily for its hydrochloride salt due to the availability of comprehensive data. Where available, data for the free acid is also included for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **4-Pyridineacetic Acid** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	d	2H	H-2, H-6 (Pyridine ring)
~7.4	d	2H	H-3, H-5 (Pyridine ring)
~3.7	s	2H	-CH ₂ - (Methylene)

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data of **4-Pyridineacetic Acid** Hydrochloride

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic acid)
~150	C-4 (Pyridine ring)
~148	C-2, C-6 (Pyridine ring)
~127	C-3, C-5 (Pyridine ring)
~40	-CH ₂ - (Methylene)

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Pyridineacetic Acid** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~1730	Strong	C=O stretch (Carboxylic acid)
~1640	Medium	C=C and C=N ring stretching
~1500	Medium	C=C and C=N ring stretching
~1200	Medium	C-O stretch

Mass Spectrometry (MS)

For the hydrochloride salt, the mass spectrum typically shows the molecular ion of the free acid.

Table 4: Mass Spectrometry Data for **4-Pyridineacetic Acid**

m/z	Interpretation
137	[M] ⁺ (Molecular ion of the free acid)
92	[M - COOH] ⁺
78	Pyridine radical cation
65	Loss of HCN from pyridine fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Pyridineacetic acid** hydrochloride (5-10 mg) is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O) (~0.6-0.7 mL), and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Data

processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

For the analysis of solid samples like **4-Pyridineacetic acid**, the KBr pellet or Attenuated Total Reflectance (ATR) techniques are commonly employed.^[1]

- **KBr Pellet Method:** A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer's sample holder.
- **ATR-FTIR Method:** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.^[1]

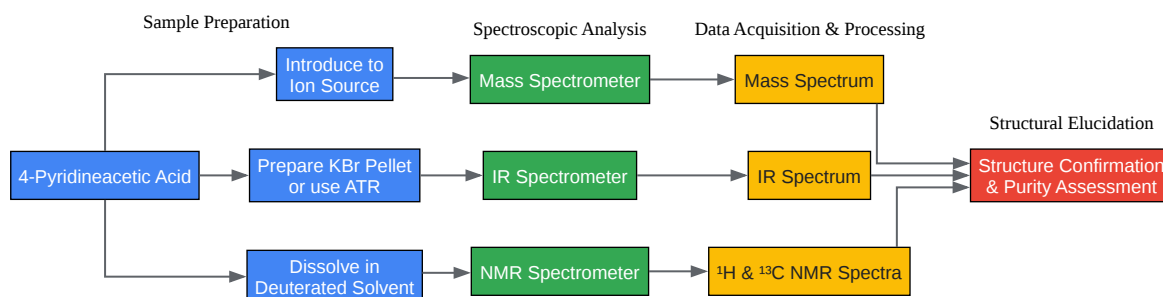
Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Pyridineacetic acid**.



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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of **4-Pyridineacetic acid** in a mass spectrometer provides key structural information. The following diagram illustrates a plausible fragmentation pathway.



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Caption: Proposed MS fragmentation of **4-Pyridineacetic acid**.

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References

- 1. 4-Pyridineacetic acid hydrochloride | C₇H₈ClNO₂ | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]
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